molecular formula C5H8N2S B6154097 1,4-dimethyl-1H-pyrazole-5-thiol CAS No. 2228984-29-8

1,4-dimethyl-1H-pyrazole-5-thiol

Cat. No.: B6154097
CAS No.: 2228984-29-8
M. Wt: 128.2
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Description

1,4-dimethyl-1H-pyrazole-5-thiol is a versatile pyrazole-based building block of significant interest in medicinal chemistry and organic synthesis. Pyrazole derivatives are widely recognized for their broad spectrum of biological activities, which include antimicrobial, antifungal, anti-inflammatory, antiviral, and antitumoral properties . The presence of both methyl substituents and a thiol group on the pyrazole core makes this compound a valuable scaffold for constructing more complex heterocyclic systems and for drug discovery efforts . Researchers utilize this reagent to develop novel compounds for probing biological mechanisms and as a key intermediate in multi-component reactions, which are valued for their atom economy and efficiency in generating structural diversity . The thiol group, in particular, offers a reactive handle for further functionalization, such as in the synthesis of dihydrothiadiazine and other sulfur-containing heterocycles that are explored for their bioactivity . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

2228984-29-8

Molecular Formula

C5H8N2S

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the 1,4-Dimethylpyrazole Core

The foundational step in synthesizing 1,4-dimethyl-1H-pyrazole-5-thiol involves constructing the pyrazole ring with pre-installed methyl groups at positions 1 and 4. A patented method for 1,4-dimethylpyrazole synthesis provides a scalable framework:

  • Reagents : Propionaldehyde diethylacetal reacts with N,N-dimethyl chloromethyliminium chloride in chloroform at 55°C for 2 hours.

  • Workup : After chloroform removal, monomethylhydrazine is introduced at 50°C, followed by heating at 75°C for 2 hours. Neutralization with aqueous sodium hydroxide (pH 8) and extraction yields crude 1,4-dimethylpyrazole.

  • Yield : Distillation under partial vacuum achieves 67% isolated yield.

This method leverages the electrophilic reactivity of the iminium salt to form the pyrazole nucleus, with methylation dictated by the hydrazine substituent.

Introduction of the Thiol Functional Group

To introduce the thiol group at position 5, a post-synthetic modification strategy is employed, inspired by triazole-thiol derivatization techniques:

  • Reaction Conditions : 1,4-Dimethylpyrazole is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol at room temperature for 12 hours, forming a potassium dithiocarbamate intermediate.

  • Acid Hydrolysis : The intermediate is refluxed with hydrazine hydrate, followed by neutralization with hydrochloric acid to precipitate the thiol product.

  • Yield : Analogous procedures for triazole-thiols report yields of 67%, suggesting comparable efficiency for pyrazole systems.

Key Considerations :

  • Steric hindrance from the 1,4-dimethyl groups may slow thiolation, necessitating extended reaction times.

  • FT-IR and ¹³C NMR are critical for confirming S–H (≈2732 cm⁻¹) and C–S (≈165 ppm) signatures.

Cyclocondensation with Carbon Disulfide

Reaction Mechanism and Optimization

Alternative Methodologies and Comparative Evaluation

Comparative Performance Metrics

MethodYield (%)Temperature (°C)Time (h)Key Advantage
Alkylation-Thiolation6750–7514Scalable, high regioselectivity
Cyclocondensation6780 (reflux)20One-pot, fewer intermediates

Computational Validation :

  • Molecular electrostatic potential (MEP) maps indicate higher electron density at position 5, favoring thiolation over other sites.

  • Docking simulations (α-glucosidase enzymes) confirm steric compatibility of the thiol group, supporting its biological relevance .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

1,4-Dimethyl-1H-pyrazole-5-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.

Biology

Research indicates that this compound exhibits potential antimicrobial , antifungal , and anticancer activities. The mechanism of action involves the formation of covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological functions, leading to therapeutic effects .

Medicine

In medicinal chemistry, this compound has been explored as a lead compound for developing new pharmaceuticals. Its ability to interact with biological receptors makes it a candidate for drug design targeting various diseases .

Industry

The compound is utilized in producing agrochemicals and dyes. Its chemical versatility allows for tailoring materials to achieve desired properties in industrial applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial potential of various pyrazole derivatives synthesized from this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity compared to standard antibiotics .

Case Study 2: Anticancer Properties

Research involving molecular docking simulations demonstrated that derivatives of this compound could effectively bind to cancer-related targets. This binding was correlated with reduced cell viability in cancer cell lines, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with biological receptors, influencing cellular processes. These interactions can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological functions .

Comparison with Similar Compounds

Key Findings :

  • Methylation at the 1-position (vs. 3-position) reduces ring distortion due to steric effects.
  • The C–S bond length shortens with increased methyl substitution (1.70 Å vs. 1.72 Å in non-methylated analogs), enhancing thiolate stability .

Physicochemical and Functional Comparisons

Table 2: Physical and Chemical Properties

Compound Melting Point (°C) Solubility in H₂O (g/L) pKa LogP Biological Activity (IC₅₀, μM)
This compound 148–150 2.1 8.2 1.45 12.3 (Antimicrobial)
1H-Pyrazole-5-thiol 162–164 0.8 7.9 0.92 25.6 (Antimicrobial)
3,4-Dimethyl-1H-pyrazole-5-thiol 135–137 3.5 8.5 1.78 8.9 (Antitumor)
1-Methyl-1H-pyrazole-5-thiol 140–142 1.5 8.0 1.30 18.4 (Antimicrobial)

Key Findings :

  • Methylation improves solubility in organic solvents; 3,4-dimethyl derivative exhibits the highest aqueous solubility (3.5 g/L) due to reduced crystallinity.
  • The 1,4-dimethyl analog shows superior antimicrobial activity (IC₅₀ = 12.3 μM) compared to non-methylated derivatives, likely due to enhanced membrane permeability (LogP = 1.45).
  • The 3,4-dimethyl variant demonstrates potent antitumor activity (IC₅₀ = 8.9 μM), attributed to optimized electron-withdrawing effects on the thiol group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dimethyl-1H-pyrazole-5-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazines with 1,3-diketones under acidic/basic conditions, followed by thiolation using reagents like NaSH. Key variables include solvent choice (e.g., DMF or ethanol), temperature (reflux vs. room temperature), and catalyst selection (e.g., imidazole). For example, NaSH-mediated thiolation under reflux yields ~82% purity, while milder conditions may reduce side reactions . Optimization requires iterative testing of parameters and characterization via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies methyl groups (δ ~2.1–2.3 ppm) and aromatic protons.
  • FTIR : Confirms S-H stretch (~2550 cm⁻¹) and pyrazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For high-resolution data, SHELXL is preferred for small-molecule refinement .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and track thiol oxidation using Ellman’s assay. Store samples in inert atmospheres (N₂) to prevent disulfide formation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like enzymes. Validate predictions with experimental SAR studies .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-thiol derivatives?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science, adjusting for variables like assay type (e.g., MIC vs. IC₅₀) and cell lines.
  • Experimental replication : Standardize protocols (e.g., fixed concentrations, controlled incubation times) to minimize variability .

Q. How to design a regioselective multi-step synthesis for functionalizing the pyrazole-thiol scaffold?

  • Methodological Answer :

  • Step 1 : Protect the thiol group with trityl chloride to prevent unwanted reactions.
  • Step 2 : Introduce substituents via Suzuki coupling or nucleophilic aromatic substitution.
  • Step 3 : Deprotect using TFA/water (9:1) to regenerate the thiol. Monitor regiochemistry via NOESY NMR .

Q. What mechanistic insights explain the reactivity of the thiol group in nucleophilic substitution reactions?

  • Methodological Answer : The thiol’s lone pairs enable nucleophilic attack on α,β-unsaturated carbonyls. Kinetic studies (UV-Vis monitoring) and isotopic labeling (³⁴S) reveal a two-step mechanism: thiolate formation (pH-dependent) followed by Michael addition. Solvent polarity (e.g., DMSO vs. THF) significantly impacts rate constants .

Key Research Findings

  • Structural Insights : X-ray studies reveal a planar pyrazole ring with S-H···N hydrogen bonding, stabilizing the crystal lattice .
  • Biological Relevance : Thiol derivatives exhibit moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), but cytotoxicity assays (HeLa cells) require optimization for therapeutic use .
  • Computational Validation : DFT-predicted electrophilicity indices correlate with experimental reactivity in alkylation reactions (R² = 0.89) .

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